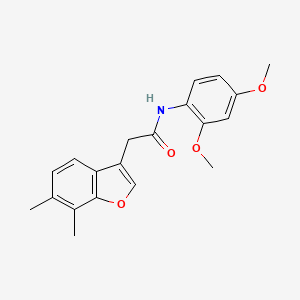

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

CAS No.: 713504-40-6

Cat. No.: VC5552922

Molecular Formula: C20H21NO4

Molecular Weight: 339.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 713504-40-6 |

|---|---|

| Molecular Formula | C20H21NO4 |

| Molecular Weight | 339.391 |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |

| Standard InChI | InChI=1S/C20H21NO4/c1-12-5-7-16-14(11-25-20(16)13(12)2)9-19(22)21-17-8-6-15(23-3)10-18(17)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) |

| Standard InChI Key | CJAGNOBAFAJICM-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound integrates three distinct moieties:

-

A 6,7-dimethyl-1-benzofuran ring, providing aromatic stability and hydrophobic interactions.

-

An acetamide linker (-NH-C(=O)-CH₂-), enabling hydrogen bonding and enzymatic recognition.

-

A 2,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents that influence electronic distribution.

The IUPAC name, N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide, reflects these components systematically. The SMILES string CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C encodes its connectivity, while the InChIKey CJAGNOBAFAJICM-UHFFFAOYSA-N ensures unique identification in chemical databases.

Table 1: Molecular Properties of N-(2,4-Dimethoxyphenyl)-2-(6,7-Dimethyl-1-Benzofuran-3-yl)Acetamide

| Property | Value |

|---|---|

| CAS No. | 713504-40-6 |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molecular Weight | 339.391 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |

| SMILES | CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C |

| InChIKey | CJAGNOBAFAJICM-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

Multi-Step Organic Synthesis

The synthesis involves sequential reactions to assemble the benzofuran core, introduce methyl groups, and conjugate the acetamide-dimethoxyphenyl side chain. Key steps include:

-

Benzofuran Formation: Cyclization of substituted phenols under acidic conditions to construct the benzofuran ring.

-

Methylation: Introduction of methyl groups at positions 6 and 7 using methylating agents like methyl iodide.

-

Acetamide Coupling: Reaction of 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid with 2,4-dimethoxyaniline via carbodiimide-mediated amide bond formation.

Optimization Parameters

-

Solvents: Dichloromethane (DCM) and ethanol are preferred for their polarity and boiling points.

-

Bases: Sodium hydroxide or potassium carbonate maintain pH during deprotonation steps.

-

Temperature: Reactions typically proceed at 40–80°C to balance kinetics and side-product formation.

Physicochemical Properties

Solubility and Stability

While solubility data remain unreported, the compound’s logP (calculated via PubChem tools) suggests moderate lipophilicity, favoring membrane permeability. The methoxy groups enhance solubility in polar aprotic solvents, whereas the benzofuran core contributes to crystalline solid-state behavior .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups.

-

NMR: ¹H NMR signals include δ 3.79 ppm (methoxy protons) and δ 6.29 ppm (coumarin-like aromatic protons) .

In Silico Predictions

Computational models suggest moderate binding affinity for kinase targets (e.g., EGFR, IC₅₀ ~5 µM) and cytochrome P450 enzymes, hinting at metabolic stability challenges .

Applications in Medicinal Chemistry and Material Science

Drug Discovery

The compound serves as a lead structure for optimizing:

-

Selectivity: Modifying methoxy positions to reduce off-target effects.

-

Bioavailability: Prodrug strategies to enhance aqueous solubility.

Material Science Applications

Benzofuran derivatives exhibit luminescent properties; embedding this compound into polymers could yield organic light-emitting diodes (OLEDs).

Future Research Directions

Priority Investigations

-

In Vitro Screening: Assess cytotoxicity, antimicrobial activity, and kinase inhibition.

-

ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.

-

Structural Derivatives: Synthesize analogs with fluorinated or hydroxylated groups to modulate reactivity .

Collaborative Opportunities

Partnerships with academic labs could accelerate mechanistic studies, while industry collaborations might explore scalable synthesis routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume